
Bis(p-(methoxycarbonyl)phenylammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-(methoxycarbonyl)phenylammonium) sulphate is a chemical compound with the molecular formula C16H20N2O8S and a molecular weight of 400.4036 g/mol . It is known for its unique structure, which includes two p-(methoxycarbonyl)phenylammonium groups linked by a sulphate ion. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-(methoxycarbonyl)phenylammonium) sulphate typically involves the reaction of methyl 4-aminobenzoate with sulphuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The process often includes steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(p-(methoxycarbonyl)phenylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can occur, resulting in the replacement of certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Bis(p-(methoxycarbonyl)phenylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(p-(methoxycarbonyl)phenylammonium) sulphate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-aminobenzoate
- Bis(p-(methoxycarbonyl)phenylammonium) chloride
- Bis(p-(methoxycarbonyl)phenylammonium) nitrate
Uniqueness
Bis(p-(methoxycarbonyl)phenylammonium) sulphate is unique due to its specific sulphate linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
83763-44-4 |
|---|---|
Molekularformel |
C16H20N2O8S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(4-methoxycarbonylphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H9NO2.H2O4S/c2*1-11-8(10)6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5H,9H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JQTLYQBPNSVNEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)[NH3+].COC(=O)C1=CC=C(C=C1)[NH3+].[O-]S(=O)(=O)[O-] |
Verwandte CAS-Nummern |
619-45-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


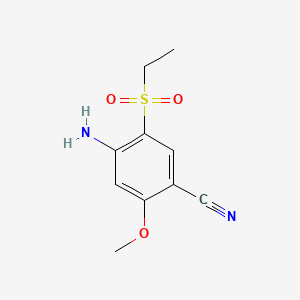
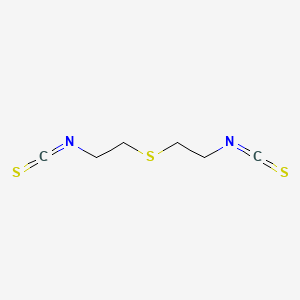

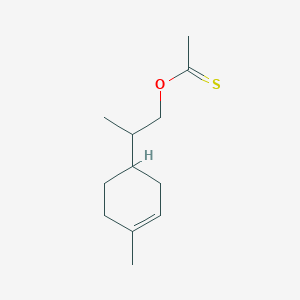


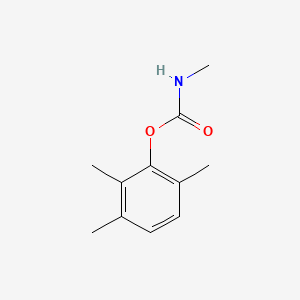
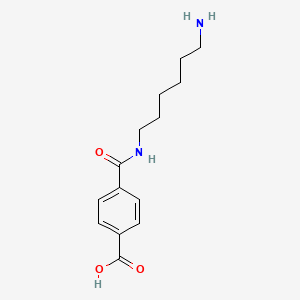
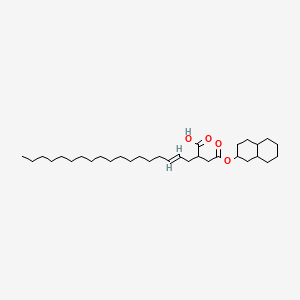
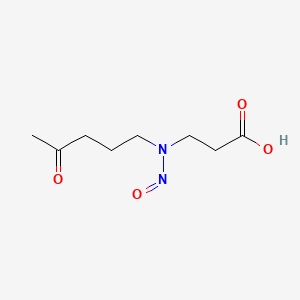
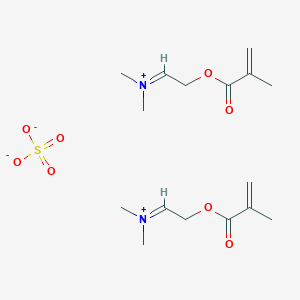
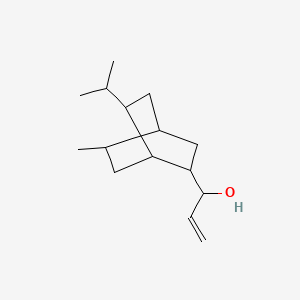
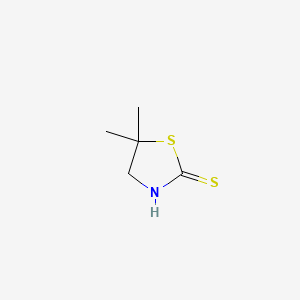
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
